8-Iodo-[1,2,4]triazolo[1,5-a]pyridine
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Overview
Description
8-Iodo-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that features a triazole ring fused to a pyridine ring with an iodine atom at the 8th position. This compound is part of a broader class of triazolopyridines, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Microwave-Mediated Synthesis: A catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions has been established.
Oxidative Cyclization: Another common approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide.
Industrial Production Methods
Industrial production methods for 8-Iodo-[1,2,4]triazolo[1,5-a]pyridine are not extensively documented. the scalability of microwave-mediated synthesis and oxidative cyclization suggests potential for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Nucleophilic Addition: 8-Iodo-[1,2,4]triazolo[1,5-a]pyridine can undergo nucleophilic addition reactions, particularly with C-nucleophiles such as indoles and 1,3-dicarbonyl compounds.
Substitution Reactions: The iodine atom at the 8th position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizers: Sodium hypochlorite, lead tetraacetate, manganese dioxide.
Nucleophiles: Indoles, 1,3-dicarbonyl compounds.
Major Products
Nucleophilic Addition Products: Derivatives of 1,5-dihydro-[1,2,4]triazolo[1,5-a]pyridine.
Scientific Research Applications
8-Iodo-[1,2,4]triazolo[1,5-a]pyridine has numerous applications in scientific research:
Medicinal Chemistry: It is used in the design of drugs targeting various biological pathways, including RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors.
Material Sciences: These compounds are utilized in the development of light-emitting materials for phosphorescent OLED devices.
Biological Studies: The compound’s biological activities make it a valuable tool in studying cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Mechanism of Action
The mechanism of action of 8-Iodo-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidines: These compounds share a similar triazole-pyridine fused ring structure and exhibit comparable biological activities.
1,2,4-Triazolo[4,3-a]pyridines: Another class of triazolopyridines with different substitution patterns and biological properties.
Uniqueness
8-Iodo-[1,2,4]triazolo[1,5-a]pyridine is unique due to the presence of the iodine atom, which can be leveraged for further functionalization and derivatization, enhancing its utility in various applications.
Properties
Molecular Formula |
C6H4IN3 |
---|---|
Molecular Weight |
245.02 g/mol |
IUPAC Name |
8-iodo-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C6H4IN3/c7-5-2-1-3-10-6(5)8-4-9-10/h1-4H |
InChI Key |
XTONZJMFHKYARL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NC=N2)C(=C1)I |
Origin of Product |
United States |
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